
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid, also known as p-Menth-1-en-8-oic acid, is a natural compound found in various plant species, including peppermint and spearmint. This compound has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is not fully understood, but it is believed to act through various pathways. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Another proposed mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, the anti-inflammatory and analgesic effects of this compound make it a potential treatment for various conditions, which may be of interest to researchers. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may make it difficult to obtain and use in large quantities.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, studies could focus on the potential use of this compound in combination with other drugs or therapies for enhanced efficacy. Furthermore, research could explore the potential use of this compound in the prevention and treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion
This compound is a natural compound with potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects. The synthesis of this compound can be achieved through various methods, including extraction from natural sources or chemical synthesis. Studies have shown that this compound exhibits various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of COX enzymes and modulation of the NF-κB pathway. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including further investigation of its mechanism of action and potential use in the prevention and treatment of various diseases.
Synthesemethoden
The synthesis of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid can be achieved through various methods, including extraction from natural sources or chemical synthesis. Natural sources of this compound include peppermint and spearmint essential oils, where it is isolated through steam distillation and solvent extraction. Chemical synthesis involves the reaction of p-cymene with ethyl vinyl ketone in the presence of a catalyst, followed by hydrolysis to yield this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, this compound has been found to possess antioxidant properties, which may help protect against oxidative stress and related diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxy-2,3-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-9(2)11(15-3)6-4-10(8)5-7-12(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZFUNXIYHKBV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)
![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)
![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
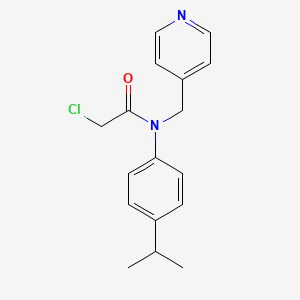
![4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B2983068.png)
![3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2983071.png)
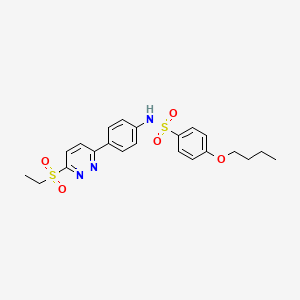
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)
![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)
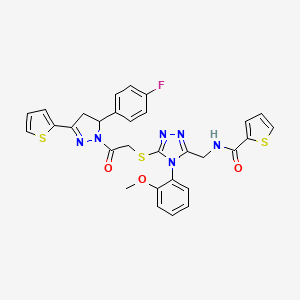
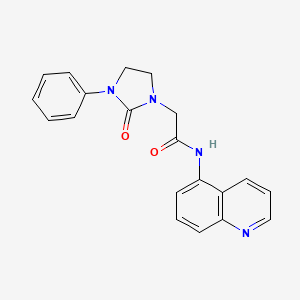
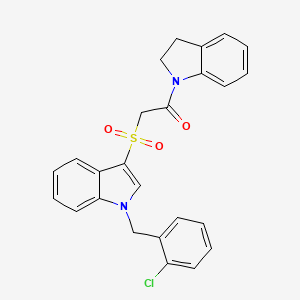
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)